molecular formula C23H20N4O3S B2597064 1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 845982-73-2

1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No. B2597064
CAS RN: 845982-73-2
M. Wt: 432.5
InChI Key: JHKJBZNTUOWMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline” is a complex organic compound. It’s part of the quinoxaline family, which are nitrogen-containing heterocyclic compounds . Quinoxalines have been the subject of significant research due to their diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions .


Synthesis Analysis

The synthesis of quinoxaline derivatives has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .


Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It’s a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .


Chemical Reactions Analysis

Quinoxalines can be synthesized using a variety of methods, with a prime focus on green chemistry and cost-effective methods . The reaction between substituted benzil and derivatives of ortho-phenylenediamine using a catalytic amount of CAN either in methyl cyanide or any protic solvents produced quinoxaline derivatives .

Scientific Research Applications

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have been studied for their potential in cancer treatment due to their ability to interfere with various biological pathways involved in tumor growth and proliferation. The specific compound may inhibit the growth of cancer cells by targeting and modulating key enzymes or receptors within the cell .

Anti-Microbial Activity

The incorporation of the sulfonyl group into the quinoxaline framework enhances the antimicrobial properties of these compounds. They can act against a broad spectrum of bacteria by disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes .

Anti-Convulsant Activity

Quinoxaline derivatives are known to possess anti-convulsant properties, which could be beneficial in the treatment of neurological disorders such as epilepsy. The compound’s interaction with neurotransmitter receptors might stabilize neuronal activity and prevent seizures .

Anti-Tuberculosis Activity

Given the ongoing challenge of tuberculosis (TB) and the emergence of drug-resistant strains, new therapeutic agents are in high demand. Quinoxaline derivatives have shown promise in inhibiting the growth of Mycobacterium tuberculosis, the bacteria responsible for TB .

Anti-Malarial Activity

The structural motif of quinoxaline is similar to that of chloroquine, a well-known anti-malarial drug. This similarity suggests that quinoxaline derivatives could disrupt the life cycle of the Plasmodium parasites responsible for malaria, offering a potential new avenue for treatment .

Anti-Inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and excessive inflammation can lead to various diseases. Quinoxaline derivatives, including the compound , may exhibit anti-inflammatory effects by modulating the production of inflammatory cytokines or inhibiting enzymes involved in the inflammatory process .

properties

IUPAC Name

1-benzyl-3-(4-methoxyphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-30-18-11-13-19(14-12-18)31(28,29)27-16-26(15-17-7-3-2-4-8-17)22-23(27)25-21-10-6-5-9-20(21)24-22/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKJBZNTUOWMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

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